Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate
Overview
Description
Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate is a chemical compound with the molecular formula C11H11BrN2O2 It is a derivative of benzodiazole, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate typically involves the bromination of 1-methyl-1,3-benzodiazole followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate solvent such as dichloromethane. The esterification step involves the reaction of the brominated intermediate with ethyl chloroformate in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base and an appropriate solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Ester Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted benzodiazole derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.
Ester Hydrolysis: The major product is 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid.
Scientific Research Applications
Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the benzodiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
7-bromo-1-methyl-1,3-benzodiazole-5-carboxylic acid: The carboxylic acid derivative of the compound.
Ethyl 7-bromo-1-ethyl-1,3-benzodiazole-5-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Ethyl 7-bromo-1-methyl-1,3-benzodiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom and the ester group makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
ethyl 7-bromo-1-methylbenzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-3-16-11(15)7-4-8(12)10-9(5-7)13-6-14(10)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQMEUPRNILOCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)Br)N(C=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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